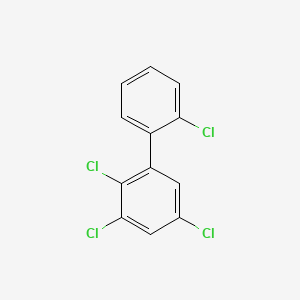

2,2',3,5-Tetrachlorobiphenyl

Overview

Description

2,2’,3,5-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .

Molecular Structure Analysis

The molecular structure of 2,2’,3,5-Tetrachlorobiphenyl is C12H6Cl4 . The InChIKey is ALDJIKXAHSDLLB-UHFFFAOYSA-N . The structure can be viewed using Java or Javascript . Further details about the molecular structure can be found in the referenced material .Scientific Research Applications

Inhalation Exposure Studies

PCB52 has been used in studies to understand the effects of inhalation exposure to PCBs . In one study, adolescent rats were exposed to PCB52 through acute, nose-only inhalation . The study found that PCB52 and its metabolites were present in various parts of the body, including the adipose tissue, brain, intestinal content, lung, liver, and serum .

Metabolite Analysis

PCB52 is used in research to study its metabolites and their distribution in the body . For example, a study found that 2,2’,5,5’-Tetrachlorobiphenyl-4-ol (4-OH-PCB52) and one unknown mono-hydroxylated metabolite were detected in various compartments of the body except for the brain . Another study found that hydroxylated, sulfated, and methylated PCB52 metabolites were primarily found in the liver and serum .

Toxicity Studies

PCB52 is used in toxicity studies to understand the effects of PCBs on the body . In one study, female rats were exposed to PCB52, and the study found minor changes in endogenous serum metabolites . The study also found that the levels of dopamine and its metabolites in the brain were not affected by PCB52 .

Environmental Monitoring

PCB52 is used in environmental monitoring studies. A highly sensitive aptamer sensor has been established for the detection of 2,2’,3,5’-Tetrachlorobiphenyl (PCB72) in the environment . This is significant for both environmental protection and human health .

Disposition Studies

PCB52 is used in disposition studies to understand how it is distributed in the body after exposure . In one study, PCB52 was found in all tissues investigated, including the adipose, brain, liver, and serum, three weeks after exposure .

Dose-Response Studies

PCB52 is used in dose-response studies to understand the effects of different doses of PCB52 on the body . In one study, female rats were exposed to different doses of PCB52, and the study found that PCB52 exposure did not affect overall body weight .

Safety and Hazards

2,2’,3,5-Tetrachlorobiphenyl is a part of the group of polychlorinated biphenyls (PCBs), which were banned in the 1970s due to their bioaccumulation and harmful health effects . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and adequate ventilation are recommended .

Mechanism of Action

Target of Action

The primary target of 2,2’,3,5-Tetrachlorobiphenyl is the core circadian component PER1 . This compound regulates the circadian clock by inhibiting the basal and circadian expression of PER1 .

Mode of Action

2,2’,3,5-Tetrachlorobiphenyl interacts with its target by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction disrupts the normal functioning of the circadian clock.

Pharmacokinetics

They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .

Result of Action

The molecular and cellular effects of 2,2’,3,5-Tetrachlorobiphenyl’s action include the disruption of the circadian clock and alteration of gene transcription . This can lead to a variety of health effects, given the importance of the circadian rhythm in numerous biological processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,5-Tetrachlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation through photolytic, biological, or chemical processes . This resistance allows it to persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains . Therefore, the presence and concentration of 2,2’,3,5-Tetrachlorobiphenyl in the environment can have a significant impact on its action and effects.

properties

IUPAC Name |

1,2,5-trichloro-3-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-7-5-9(12(16)11(15)6-7)8-3-1-2-4-10(8)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBNBYFPJCCKTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00867918 | |

| Record name | 2,2',3,5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2',3,5-Tetrachlorobiphenyl | |

CAS RN |

70362-46-8 | |

| Record name | 2,2′,3,5-Tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70362-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,5-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,5-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAN00VSP5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

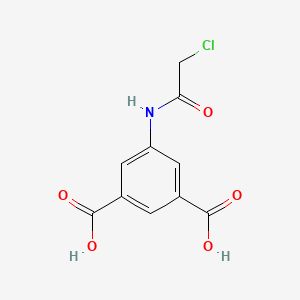

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2,2',3,5-Tetrachlorobiphenyl identified and quantified in environmental samples?

A1: Gas chromatography coupled with electron capture detection (GC-ECD) serves as a primary technique for analyzing 2,2',3,5-Tetrachlorobiphenyl and other PCB congeners. [, ] This method relies on the distinct retention times of individual congeners within a mixture when passing through a specific chromatographic column. [, ]

Q2: Can you elaborate on the significance of retention indexes in analyzing 2,2',3,5-Tetrachlorobiphenyl and other PCBs?

A2: Retention indexes offer a standardized approach to identify and quantify PCB congeners like 2,2',3,5-Tetrachlorobiphenyl across different laboratories and chromatographic systems. [] This method mitigates variations arising from fluctuations in column conditions or instrument parameters. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1348156.png)